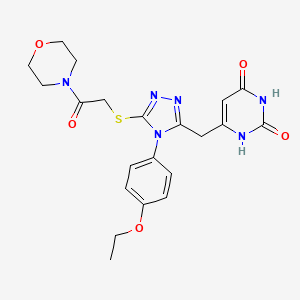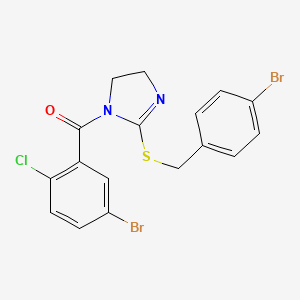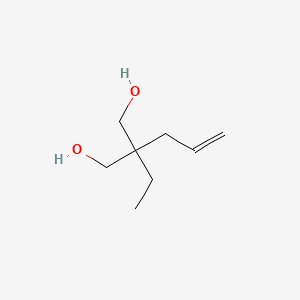
N-(4-(N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide is a bioactive molecule that is structurally related to other compounds studied for their antibacterial properties. While the specific compound is not directly mentioned in the provided papers, it shares a common 1,3,4-thiadiazole moiety with the compounds that are discussed. This moiety is known for its presence in various drugs and is often explored for its potential in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with a thiadiazole derivative. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole starts with 2-amino-5-methyl-1,3,4-thiadiazole, which is then reacted with 4-acetamidobenzenesulfonyl chloride. This is followed by alkaline hydrolysis to yield the final product . Although the synthesis of the exact compound is not detailed, the process would likely involve similar steps, such as the use of sulfonyl chloride derivatives and subsequent hydrolysis.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This ring system contributes to the compound's biological activity. The structure of the impurity mentioned in the first paper was confirmed through independent synthesis, which suggests that a similar approach could be used to confirm the structure of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide .
Chemical Reactions Analysis
The thiadiazole derivatives are reactive towards sulfonyl chlorides, as seen in the synthesis of the Sulfamethizole impurity. The reaction typically involves the formation of a sulfonamide bond, which is a common feature in many sulfonamide antibiotics. The reactivity of the thiadiazole ring with various electrophiles and nucleophiles can be exploited to synthesize a wide range of compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are crucial for their biological activity and pharmacokinetics. For example, the study of N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide revealed its saturated vapor pressure, solubility in various solvents, and distribution coefficients in a 1-octanol/buffer system. These properties were measured using the inert gas transpiration method and the shake flask method, respectively. The thermodynamic functions of sublimation and transfer were also investigated, providing insight into the compound's behavior under different conditions . These methods and findings could be relevant for analyzing the physical and chemical properties of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
1,3,4-Thiadiazol-Derivate, einschließlich der in Frage stehenden Verbindung, wurden synthetisiert und als potente antibakterielle Mittel bewertet . Sie wurden gegen verschiedene Organismen wie E. coli, B. mycoides und C. albicans getestet . Vier Verbindungen übertrafen die anderen in Bezug auf die antimikrobielle Aktivität .
Antiepileptika
Der 1,3,4-Thiadiazol-Rest zeigt eine breite Palette biologischer Aktivitäten, einschließlich der Wirkung als Antiepileptika . Eine synthetisierte Verbindung erwies sich bei intraperitonealer Injektion als 1,8-mal effektiver (LD 50) als Valproinsäure, mit einem ED 50 von 126,8 mg/kg und einem therapeutischen Index von 7,3 .
Antikrebs-/Antitumormittel
1,3,4-Thiadiazol-Derivate besitzen eine breite Palette biologischer Aktivitäten wie Antikrebs-/Antitumoraktivität . Das Vorhandensein des = N-C-S-Restes und die starke Aromatizität des Rings sind für die geringe Toxizität und die große In-vivo-Stabilität verantwortlich .
Anticonvulsiva
Es wurden mehrere Modifikationen am 1,3,4-Thiadiazol-Rest vorgenommen, die eine gute Wirksamkeit als Anticonvulsiva zeigten, die hochwirksam sind und eine geringe Toxizität aufweisen .
Antidiabetika
1,3,4-Thiadiazol-Derivate haben eine antidiabetische Aktivität gezeigt .
Entzündungshemmende Mittel
1,3,4-Thiadiazol-Derivate haben eine entzündungshemmende Aktivität gezeigt .
Eigenschaften
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-3-16-20-21-18(27-16)22-28(24,25)15-9-7-13(8-10-15)19-17(23)12-5-4-6-14(11-12)26-2/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBDAUAJSQHHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B2500585.png)
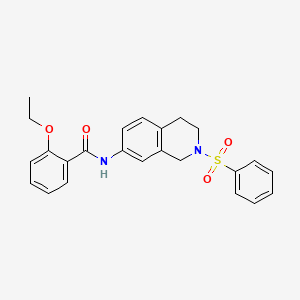
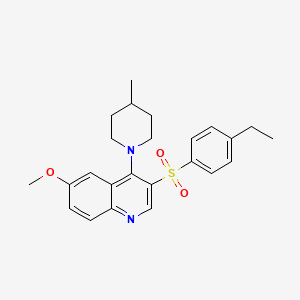

![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2500591.png)
![tert-Butyl 4-(2-(aminomethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B2500592.png)

![Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate](/img/structure/B2500594.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2500595.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500602.png)
